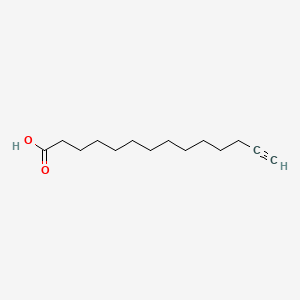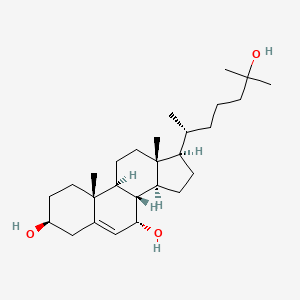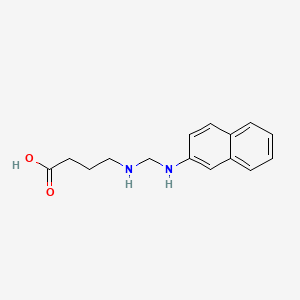
13-Tetradecynoic acid
Overview
Description
Mechanism of Action
Target of Action
13-Tetradecynoic acid is a long-chain fatty acid . It primarily targets proteins that undergo lipidation, a common co-translational or post-translational modification . This process plays important roles in human physiology and pathology .
Mode of Action
The compound interacts with its targets through a process known as protein palmitoylation . This involves the addition of a fatty acid moiety onto proteins, regulating their trafficking, stability, and activity . Protein palmitoylation occurs on amino acid residues with nucleophilic side chains such as Cys, Ser/Thr, and Lys as well as the amino termini of proteins .
Biochemical Pathways
The affected pathways involve protein acyltransferases and fatty acyl protein thioesterases . These enzymes add and remove the palmitate moiety, respectively . The dynamic cycling between palmitoylated and non-palmitoylated forms of proteins regulates cellular protein functions .
Result of Action
The molecular and cellular effects of this compound’s action involve changes in protein trafficking, stability, and activity . These changes can have significant impacts on cellular functions and overall physiology .
Biochemical Analysis
Biochemical Properties
13-Tetradecynoic acid plays a role as a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor . It is involved in protein palmitoylation, a process that regulates the trafficking, stability, and activity of cellular proteins .
Cellular Effects
It is known that fatty acylation, the covalent addition of saturated fatty acids to protein substrates, is important in regulating a myriad of cellular functions in addition to its implications in cancer and neurodegenerative diseases .
Molecular Mechanism
It is known that it contains a total of 39 bonds, including 15 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .
Temporal Effects in Laboratory Settings
It is known that protein palmitoylation, a process in which this compound is involved, has been studied using click chemistry .
Metabolic Pathways
This compound is involved in protein palmitoylation, a common co-translational or post-translational modification of proteins . This process involves the addition of a 16-carbon fatty acid (palmitate) moiety onto proteins, regulating protein trafficking, stability, and activity .
Subcellular Localization
It is known that lipoproteins, which contain fatty acids at their amino termini through which they are anchored in lipid membranes, can be labeled using alkyne fatty acids and click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristic Acid Alkyne can be synthesized through the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) . This process involves a double elimination reaction to form the alkyne group. The general reaction mechanism includes the conversion of a vicinal dihalide to an alkyne through two successive E2 elimination reactions .
Industrial Production Methods: Industrial production of Myristic Acid Alkyne typically involves large-scale synthesis using similar dehydrohalogenation methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Myristic Acid Alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The terminal alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) in the presence of water.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia (NH₃).
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
Myristic Acid Alkyne has numerous applications in scientific research:
Comparison with Similar Compounds
Palmitic Acid Alkyne: Similar to Myristic Acid Alkyne but with a 16-carbon chain.
Stearic Acid Alkyne: Features an 18-carbon chain with an alkyne group.
Lauric Acid Alkyne: Contains a 12-carbon chain with an alkyne group.
Uniqueness: Myristic Acid Alkyne is unique due to its 14-carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications in click chemistry and protein labeling, where longer or shorter chains may not be as effective .
Properties
IUPAC Name |
tetradec-13-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXXRQLAAJXERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415589 | |
| Record name | 13-Tetradecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82909-47-5 | |
| Record name | 13-Tetradecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















